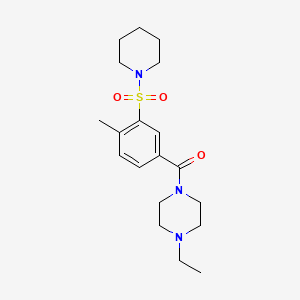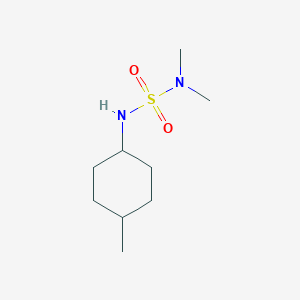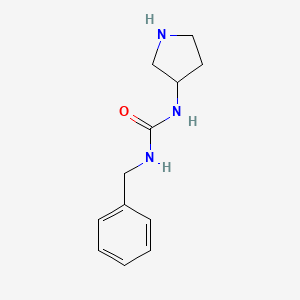
(4-Ethylpiperazin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylpiperazin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone is a chemical compound that has been widely researched for its potential use in the field of medicine. This compound is commonly referred to as "EMPF" and has shown promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of EMPF is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This leads to a decrease in the production of certain proteins and signaling molecules, which can have a therapeutic effect on various diseases.
Biochemical and Physiological Effects:
EMPF has been shown to have a number of biochemical and physiological effects in the body. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties, which can help to reduce inflammation and pain in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EMPF is its potent inhibitory activity against a wide range of enzymes and receptors. This makes it a valuable tool for studying the biochemical and physiological effects of these molecules in the body. However, one limitation of EMPF is that it can be difficult to synthesize and purify, which can make it challenging to use in certain lab experiments.
Direcciones Futuras
There are many potential future directions for the research and development of EMPF. One area of interest is the development of new drugs for the treatment of cancer and other diseases. EMPF has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Additionally, there is interest in exploring the use of EMPF as a tool for studying the activity of enzymes and receptors in the body. This could lead to a better understanding of the underlying mechanisms of various diseases and the development of new treatments.
Métodos De Síntesis
The synthesis of EMPF involves the reaction of 4-methyl-3-piperidin-1-ylsulfonylphenylmethanone with 4-ethylpiperazine. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
EMPF has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent inhibitory activity against a wide range of enzymes and receptors. This makes it a potential candidate for the development of new drugs for the treatment of cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-3-20-11-13-21(14-12-20)19(23)17-8-7-16(2)18(15-17)26(24,25)22-9-5-4-6-10-22/h7-8,15H,3-6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZXDVFJHZNOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)
![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)


![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)



![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)

![N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide](/img/structure/B7465006.png)
